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Executive Summary & Compound Identity

Kelampayoside A is a bioactive phenolic glycoside primarily identified in the genus Callicarpa
(e.g., C. peii, C. kochiana) and Marsypopetalum modestum.[1] Unlike common triterpenoid
saponins often confused in broad databases, peer-reviewed structural elucidation confirms it as
a trimethoxyphenyl glycoside.

Primary Classification: Phenolic Glycoside[2]

IUPAC Name: 3,4,5-Trimethoxyphenyl 6-O--D-apiofuranosyl--D-glucopyranoside[3]

Molecular Formula: C20H30013

Molecular Weight: 478.44 g/mol [2]

Key Bioactivity: Moderate Antioxidant (DPPH Scavenging), Chemotaxonomic Marker.

Structural Causality

The molecule's bioactivity is mechanistically driven by its 3,4,5-trimethoxybenzyl moiety
(electron-donating capacity) and the solubility-enhancing diglycoside chain (Glucose + Apiose).
The unique
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linkage between the apiose and glucose units is a critical structural fingerprint for NMR
characterization.

Chemical Characterization Profile

Reliable identification requires specific spectroscopic signatures. The following data is
synthesized from isolation studies involving Callicarpa peii and Marsypopetalum modestum.

Structural Topology (DOT Visualization)

The following diagram illustrates the glycosidic connectivity established via HMBC
(Heteronuclear Multiple Bond Correlation) experiments.

Spectroscopic Key

HMBC Correlation: H-1" — C-6' (Glucose)

HMBC Correlation: H-1' -~ C-1 (Aglycone)

O-Glycosidic Bond Interglycosidic Linkage

Aglycone (C1-0-C19) M B-D-Glucopyranose (C6'-0-C1™) M p-D-Apiofuranose
(3,4,5-Trimethoxyphenol) = (Inner Sugar) g (Terminal Sugar)

Click to download full resolution via product page

Figure 1: Structural connectivity of Kelampayoside A.[1][4][5] The critical diagnostic linkage is
the attachment of the Apiose unit to the C6 position of the Glucose.

Spectroscopic Fingerprint Table

Researchers should validate isolation purity using these consensus shifts (Solvent:
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H NMR (5

. . 13C NMR (o Diagnostic
Moiety Position ppm,
e ppm) Note
Multiplicity, J)
Symmetric
Aglycone H-2, H-6 6.40 - 6.50 (s) ~105.0 )
aromatic protons
Characteristic
OMe (x3) 3.70-3.85(s) 56.0 - 61.0 trimethoxy
pattern
) 4.80 - 4.90 (d, Large J indicates
Glucose H-1' (Anomeric) ~102.0 ] )
J=7.8 Hz) B-configuration
Downfield shift
H-6' 3.60 - 4.00 (m) ~67.0 due to
glycosylation
Characteristic
. . 5.00 - 5.05 (d,
Apiose H-1" (Anomeric) ~110.0 furanose
J=2.5 Hz) o
anomeric signal
Negative mode
MS [M-H]~ m/z 477.16 -

ESI-MS

Comparative Bioactivity Guide (Antioxidant)

Kelampayoside A is frequently benchmarked against synthetic and natural standards to

assess its radical scavenging potential.

Performance vs. Standards (DPPH Assay)

The following data compares the Half-Maximal Effective Concentration (

) of Kelampayoside A against industry comparisons. Lower

indicates higher potency.[6]
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Relative
Compound Class ECso (pg/mL) Source Ref
Potency
Synthetic Very High
Trolox Y 25-5.0 Y [1, 2]
Standard (Benchmark)
Ascorbic Acid Natural Standard 3.0 -6.0 Very High [1]
] Phenolic
Kelampayoside A ] 35.7 Moderate [2]
Glycoside
Acteoside Phenylpropanoid 8.0-12.0 High [3]

Technical Insight: While Kelampayoside A is less potent than pure aglycones (like quercetin)
or standards (Trolox), its activity is significant for a glycoside. The sugar moieties
(glucose+apiose) typically reduce antioxidant potency by sterically hindering the phenolic
hydroxyls, yet they drastically improve water solubility and bioavailability compared to non-
glycosylated congeners.

Experimental Protocol: Self-Validating DPPH Assay

To replicate the characterization data, follow this standardized protocol. This workflow includes
internal validation steps to ensure assay linearity.

Reagents

e DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protected
from light).

e Positive Control: Trolox (Range: 1-50 pg/mL).

o Sample: Kelampayoside A (Isolated purity >95%).

Workflow Logic (DOT Visualization)
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Preparation
Dissolve Sample in MeOH
(Serial Dilutions: 10-100 pg/mL)

Reaction \

Mix 100uL Sample + 100uL DPPH Stock

l

Incubation

30 Mins @ Room Temp No (Re-make Stock)
(Dark Condition)

Quantification
Read Absorbance @ 517 nm

Validation Check:
Is Control Abs ~0.7?

Calculation
% Inhibition = [(Ac - As) / Ac] * 100

Click to download full resolution via product page

Figure 2: Step-by-step DPPH radical scavenging assay workflow with validation checkpoint.

Calculation & Validation

¢ Blank Control (

): Methanol + DPPH (Absorbance should be

).
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o Sample (
): Test compound + DPPH.

 Linearity Check: Plot % Inhibition vs. Concentration.
must be

for valid

calculation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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